molecular formula C20H19N3O5S B14935011 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide

Cat. No.: B14935011
M. Wt: 413.4 g/mol
InChI Key: PIUWJQSEODVDAI-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide is a heterocyclic compound featuring a pyridazinone core fused with a furan moiety and a sulfone-containing tetrahydrothiophene ring. The molecule’s key structural elements include:

  • N-phenylacetamide group: A substituted acetamide with a phenyl group on the nitrogen, increasing steric bulk and influencing pharmacokinetic properties.
  • Tetrahydrothiophene dioxid (sulfone): A saturated five-membered ring with a sulfone group, improving metabolic stability and solubility compared to non-oxidized thiophenes.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C20H19N3O5S/c24-19-9-8-17(18-7-4-11-28-18)21-22(19)13-20(25)23(15-5-2-1-3-6-15)16-10-12-29(26,27)14-16/h1-9,11,16H,10,12-14H2

InChI Key

PIUWJQSEODVDAI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Pyridazinone/Acetamide Derivatives
Compound Name Pyridazinone Substituent Acetamide Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 3-(Furan-2-yl) N-(1,1-dioxidotetrahydrothiophen-3-yl), N-phenyl Sulfone, furan, pyridazinone ~407.45 (estimated)
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine 6-(Pyrazol-1-yl) N-(2-Methylphenyl) Pyrazole, pyridazine amine 279.32
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide 4-(Furan-2-yl), 6-thioether N-(2-Methoxyphenyl) Dihydropyridine, furan, thioether 582.48
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide 3-(3-Methoxyphenyl) N-(1,1-dioxidotetrahydrothiophen-3-yl), N-methyl Sulfone, methoxyphenyl, pyridazinone 391.44

Key Observations :

  • The target compound’s furan-2-yl group distinguishes it from analogs with pyrazole () or methoxyphenyl () substituents. Furan’s electron-rich nature may enhance binding to aromatic receptors compared to bulkier substituents.
  • The sulfone moiety in the target compound and improves aqueous solubility relative to non-oxidized sulfur-containing analogs (e.g., thioethers in ).
Structure-Activity Relationship (SAR) Insights
  • Furan vs.
  • N-Phenyl vs. N-Alkyl : The N-phenyl group in the target compound may increase binding affinity to aromatic-rich targets (e.g., serotonin receptors) compared to N-methyl ().

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